molecular formula C10H13FO2 B7997583 (3-Fluoro-4-propoxyphenyl)methanol

(3-Fluoro-4-propoxyphenyl)methanol

Cat. No.: B7997583
M. Wt: 184.21 g/mol
InChI Key: MYWOAHZFRLSPLC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fluorinated Aromatic Alcohol Chemistry

The journey of fluorinated aromatic alcohols is intrinsically linked to the broader history of organofluorine chemistry, which began even before the isolation of elemental fluorine itself. nih.gov Early attempts to work with fluorine were fraught with challenges due to its high reactivity. nih.gov A significant breakthrough in aromatic fluorination came in 1927 with the development of the Schiemann reaction, which allowed for the introduction of fluorine into aromatic rings via diazonium salts. nih.gov Another pivotal method, the nucleophilic halogen exchange (Halex) reaction, was reported in 1936 and remains a vital industrial process for producing fluoroaromatic compounds. nih.gov

The introduction of fluorine into biologically active molecules was initially met with skepticism. google.com However, the successful launch of the fluorinated corticosteroid, fludrocortisone, in the mid-20th century marked a turning point, heralding a new era of fluorinated drugs. google.com This led to an exponential increase in the number of small molecule drugs containing fluorine, with researchers recognizing its unique ability to fine-tune a molecule's properties. Today, it is estimated that over 20% of all pharmaceuticals on the market contain at least one fluorine atom.

The development of synthetic methodologies for creating fluorinated aromatic alcohols, such as (3-Fluoro-4-propoxyphenyl)methanol, has been a key enabler of their use in drug discovery. These methods often involve the reduction of the corresponding fluorinated benzoic acids or aldehydes, which can be prepared through established fluorination techniques.

Significance of the Fluorine Atom and Propoxy Group in Aryl Methanol (B129727) Architectures

The fluorine atom , owing to its small size and high electronegativity, is often used as a bioisostere for a hydrogen atom or a hydroxyl group. Its introduction can lead to several beneficial effects:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly increase a drug's half-life and bioavailability.

Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is a critical factor for drugs targeting intracellular components.

Binding Affinity: The highly polarized C-F bond can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be used to optimize a drug's ionization state at physiological pH and improve its absorption and distribution.

The propoxy group , an alkoxy substituent, also plays a crucial role in modulating a molecule's properties:

Hydrophobicity and Solubility: The propoxy group contributes to the lipophilicity of the molecule, which can influence its absorption and distribution. The ether linkage can also participate in hydrogen bonding, affecting solubility.

Pharmacokinetics: Alkoxy groups can influence how a drug is metabolized and eliminated from the body. The size and branching of the alkyl chain can affect the rate of metabolic clearance, thereby influencing the duration of action. Nonpolar alkyl moieties are often metabolized through hydroxylation, which can be a key step in the drug's metabolic pathway.

The combination of a fluorine atom and a propoxy group in the ortho and para positions of the benzyl (B1604629) alcohol, respectively, creates a unique electronic and steric profile that can be exploited in the design of targeted therapies.

PropertySignificance in Drug Design
Fluorine Atom
Metabolic StabilityIncreases drug half-life and bioavailability by resisting enzymatic degradation.
LipophilicityEnhances membrane permeability and absorption.
Binding AffinityImproves potency through favorable interactions with biological targets.
pKa ModulationOptimizes ionization at physiological pH for better absorption and distribution.
Propoxy Group
HydrophobicityInfluences absorption, distribution, and binding to hydrophobic pockets.
PharmacokineticsAffects metabolic clearance and duration of action.

Overview of Research Directions Pertaining to this compound Analogues

While this compound itself is primarily a building block, its structural motifs are present in a variety of compounds being investigated for therapeutic applications. Research into analogues of this compound has shown promise in several areas, most notably in the development of antiviral agents.

A significant research direction is highlighted in a Chinese patent that describes a series of substituted 3-fluorophenyl methanol compounds for the treatment of cytomegalovirus (CMV) infections. The patent discloses compounds that are structurally analogous to this compound and demonstrates their potential as potent antiviral drugs with improved safety profiles compared to existing treatments like ganciclovir. This indicates a clear research trajectory for this class of compounds in antiviral therapy.

In a broader context, the fluoro-alkoxy-phenyl moiety is a common feature in molecules designed for a range of biological targets. For instance, research on fluoro-substituted 3,4-dihydroquinazoline derivatives has identified compounds with both cytotoxic activity against cancer cells and analgesic effects through the blockade of T-type calcium channels. While not direct analogues of this compound, this research underscores the versatility of the fluoro-alkoxy-phenyl scaffold in generating compounds with diverse pharmacological activities.

Furthermore, studies on N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives have led to the discovery of potent xanthine (B1682287) oxidase inhibitors for the treatment of hyperuricemia. google.com These findings, although involving a different heterocyclic system, reinforce the value of the alkoxy-phenyl core in designing enzyme inhibitors.

The collective research on these and other related compounds suggests that analogues of this compound are being actively explored for their potential to treat a wide array of diseases, from viral infections to cancer and metabolic disorders. The unique combination of the fluorine atom and the propoxy group provides a versatile platform for the development of new and improved therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluoro-4-propoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h3-4,6,12H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWOAHZFRLSPLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Organic Chemistry and Reactivity of 3 Fluoro 4 Propoxyphenyl Methanol

Transformations of the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a key site for a variety of chemical transformations, including oxidation, reduction, and derivatization reactions. chemistrysteps.com The reactivity of this position is enhanced by the adjacent benzene (B151609) ring, which can stabilize reaction intermediates through resonance. chemistrysteps.comchemistry.coach

Oxidation and Reduction Chemistry of Primary Benzylic Alcohols

Primary benzylic alcohols like (3-Fluoro-4-propoxyphenyl)methanol can be oxidized to form aldehydes or, with stronger oxidizing agents, carboxylic acids. fiveable.melibretexts.org Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC). fiveable.melibretexts.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) will oxidize the primary alcohol directly to a carboxylic acid. chemistrysteps.com The choice of oxidant is crucial for controlling the extent of the oxidation. libretexts.org Milder, more selective methods, such as photochemical oxidation using air as the oxidant, have also been developed. rsc.orgrsc.org

Conversely, the reduction of the corresponding aldehyde or carboxylic acid would yield this compound. However, as it is already a primary alcohol, further reduction is not typical unless it is part of a larger molecular transformation.

Derivatization Reactions: Esterification, Etherification, and Substitution Pathways

The hydroxyl group of this compound can undergo various derivatization reactions to form esters, ethers, and other substituted products.

Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound can form the corresponding benzyl (B1604629) ester. vedantu.com This reaction typically involves the protonation of the carboxylic acid to generate an electrophile that is then attacked by the alcohol. vedantu.com Metal-free oxidative esterification methods have also been developed, offering a greener alternative. nih.gov

Etherification: The formation of ethers from benzylic alcohols can be achieved through several methods. researchgate.netorganic-chemistry.org One common approach is the Williamson ether synthesis, though this is more suitable for primary alkyl halides. organic-chemistry.org Direct etherification of benzyl alcohols can be catalyzed by acids or metal complexes. researchgate.netacs.org For instance, the intermolecular condensation of benzyl alcohols with other alcohols in the presence of a catalytic amount of hydrochloric acid can yield unsymmetrical ethers. researchgate.net Iron(III) chloride has also been shown to catalyze both symmetrical and unsymmetrical etherification of benzyl alcohols. acs.org

Substitution: The hydroxyl group of a benzylic alcohol is not a good leaving group, so it often needs to be activated for nucleophilic substitution reactions. thieme-connect.com This can be achieved by protonation in the presence of a strong acid or by converting the alcohol into a better leaving group, such as a tosylate or a halide. thieme-connect.comub.edu Once activated, the benzylic position can be attacked by a variety of nucleophiles. thieme-connect.com The stability of the resulting benzylic carbocation intermediate facilitates Sₙ1 reactions, particularly for secondary and tertiary benzylic alcohols. chemistrysteps.comchemistry.coach Primary benzylic halides, which can be formed from the alcohol, typically react via an Sₙ2 pathway. ucalgary.ca

Functional Group Interconversions at the Methanol (B129727) Position

The methanol group can be interconverted into various other functional groups. For example, the alcohol can be converted to a halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These halides can then undergo further substitution reactions. The hydroxyl group can also be directly replaced by a carboxyl group through electrochemical methods in the presence of carbon dioxide. jst.go.jpresearchgate.net Additionally, the alcohol can be converted to a sulfonamide. organic-chemistry.orgresearchgate.net

Influence of the Fluorine and Propoxy Substituents on Aromatic Reactivity

The fluorine and propoxy substituents on the benzene ring significantly influence the regioselectivity and rate of electrophilic and nucleophilic aromatic substitution reactions. Their electronic effects either activate or deactivate the ring towards attack and direct incoming electrophiles or nucleophiles to specific positions. youtube.comlibretexts.org

Electrophilic and Nucleophilic Aromatic Substitution Patterns in Fluoro-Propoxyphenyl Systems

Electrophilic Aromatic Substitution: The propoxy group (-OPr) is an activating group because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, increasing the electron density of the ring and making it more susceptible to electrophilic attack. libretexts.org This effect is stronger than its inductive electron-withdrawing effect. The fluorine atom, on the other hand, is a deactivating group due to its high electronegativity, which withdraws electron density from the ring inductively. csbsju.edu However, like other halogens, it can donate a lone pair of electrons through resonance. libretexts.org

In a disubstituted benzene ring like that of this compound, the directing effects of both substituents must be considered. The strongly activating propoxy group is an ortho, para-director. The deactivating fluorine atom is also an ortho, para-director. youtube.com In this specific molecule, the positions ortho to the propoxy group are at C2 and C6, and the position para is occupied by the fluorine. The positions ortho to the fluorine are at C2 and C4, and the position para is at C6. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions, which are activated by the propoxy group and not significantly hindered.

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution is generally favored by electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex intermediate. libretexts.org Fluorine is a good leaving group in SₙAr reactions. While the propoxy group is activating for electrophilic substitution, it is deactivating for nucleophilic substitution. The fluorine atom, being strongly electronegative, makes the ring more susceptible to nucleophilic attack, particularly at the carbon to which it is attached. nih.govmdpi.com Recent research has shown that even unactivated fluoroarenes can undergo SₙAr reactions through photoredox catalysis. nih.govnih.gov

Directed Functionalization Strategies Mediated by Substituents

The existing fluorine and propoxy groups can be used to direct further functionalization of the aromatic ring. For instance, the activating effect of the propoxy group can be exploited to introduce other substituents at the ortho positions (C2 and C6) via electrophilic substitution reactions.

Directed ortho-metalation (DoM) is another powerful strategy where a directing group, such as the propoxy group, can direct a metalating agent (like an organolithium reagent) to deprotonate an adjacent ortho position. The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new substituent with high regioselectivity.

Unique Reactivity Profiles of Fluorinated Benzylic Alcohols

Fluorinated benzylic alcohols, such as this compound, exhibit unique reactivity profiles that set them apart from their non-fluorinated analogs. The presence of the electronegative fluorine atom ortho to the hydroxymethyl group modifies the electron density of the aromatic ring and influences the properties of the benzylic alcohol moiety. This leads to distinct behaviors in various chemical transformations.

Fluorinated alcohols have gained recognition as remarkable solvents and promoters for a variety of organic reactions, often enabling challenging transformations. rsc.orgnih.gov Their distinct properties, including strong hydrogen-bonding donor ability, low nucleophilicity, high polarity, and ionizing power, allow them to facilitate reactions without the need for a catalyst. nih.govresearchgate.net These characteristics are particularly effective in promoting nucleophilic substitution reactions on activated alcohols, such as benzylic and allylic alcohols. researchgate.netresearchgate.net

For instance, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to be highly effective media for transition metal-catalyzed C-H functionalization reactions, often improving reactivity and selectivity. rsc.orgrsc.org They are believed to coordinate with the metal catalyst and stabilize key intermediates and transition states. rsc.org The use of fluorinated alcohols can be a critical parameter for the success of certain reactions, such as the arylation of cyclobutane (B1203170) derivatives. rsc.org Given its structure, this compound would be expected to exhibit similar promoting effects, leveraging its fluorinated benzylic alcohol motif to facilitate reactions.

The table below summarizes the properties of common fluorinated alcohols used as solvents or promoters.

Property2,2,2-Trifluoroethanol (TFE)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Hydrogen Bond Donor Ability HighVery High
Nucleophilicity LowVery Low
Polarity HighHigh
Ionizing Power HighHigh
Acidity (pKa) ~12.4~9.3

This table illustrates the general properties of fluorinated alcohols that contribute to their role as effective reaction media and promoters.

The presence of a fluorine atom significantly impacts the hydrogen-bonding (HB) capacity of benzylic alcohols. nih.gov Generally, ortho-fluorination leads to an increase in the HB acidity of the hydroxyl group. nih.gov This is due to the electron-withdrawing nature of the fluorine atom, which makes the hydroxyl hydrogen more partially positive and thus a stronger hydrogen bond donor. libretexts.org This enhanced hydrogen bonding capability plays a crucial role in solvation, influencing reaction kinetics and selectivity.

Stronger hydrogen bonding can stabilize anionic species and transition states, thereby accelerating reaction rates. acs.org In nucleophilic substitution reactions, for example, fluorinated alcohol solvents can solvate the leaving group and the nucleophile, affecting the energy of the transition state. acs.org Studies on nucleophilic fluorination have shown that the addition of fluorinated bulky alcohols can significantly affect the kinetics and the SN2/E2 selectivity by creating a preferential solvation shell around the fluoride (B91410) ion. acs.org The enhanced hydrogen bonding reduces the basicity of the fluoride ion, favoring the SN2 pathway over the E2 elimination pathway. acs.org

The conformational landscape of benzylic alcohols is also strongly influenced by ortho-fluorine atoms, which in turn affects their reactivity. nih.gov The ability of fluorinated alcohols to form robust hydrogen-bonding networks is a key factor in their capacity to promote various organic transformations. researchgate.net In the context of this compound, the ortho-fluorine atom would enhance its ability to act as a hydrogen bond donor, potentially influencing the rate and outcome of reactions in which it participates, either as a reactant, solvent, or additive.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of mediating a wide array of chemical transformations. beilstein-journals.orgnih.gov One of their key applications is the activation of alcohols for various reactions. rsc.org NHCs can catalyze the chemoselective acylation of alcohols in the presence of amines by forming a strong hydrogen bond with the alcohol, thereby increasing its nucleophilicity. rsc.org

Benzylic alcohols are common substrates in NHC-catalyzed reactions. These include:

Benzoin Reactions: A classic carbon-carbon bond-forming reaction catalyzed by NHCs. beilstein-journals.org

Transesterification: NHCs can effectively catalyze the transesterification of benzylic alcohols. wisc.edu

Conjugate Additions: NHCs facilitate the intermolecular conjugate addition of alcohols to activated alkenes and ynones. nih.gov In these reactions, the NHC acts as a Brønsted base catalyst, activating the alcohol to add to the electrophilic substrate. nih.gov

The general mechanism for NHC-catalyzed alcohol activation involves the formation of an NHC-alcohol adduct through hydrogen bonding, which enhances the alcohol's nucleophilicity. rsc.org Given that this compound is a benzylic alcohol, it is a plausible candidate to serve as a substrate in NHC-catalyzed transformations. The electronic effects of the fluoro and propoxy substituents on the phenyl ring could influence its reactivity in such processes. For example, NHCs have been shown to catalyze the conjugate addition of benzyl alcohol to β-substituted ynones with good yield and selectivity. nih.gov

Computational and Theoretical Chemistry Studies of 3 Fluoro 4 Propoxyphenyl Methanol

Electronic Structure and Bonding Analysis

The study of fluoroaryl compounds like (3-Fluoro-4-propoxyphenyl)methanol relies on robust quantum chemical methodologies to achieve accurate predictions of their properties. digitellinc.com Density Functional Theory (DFT) and ab initio calculations are the principal methods employed for this purpose.

Density Functional Theory (DFT): DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. Hybrid functionals, such as the widely used B3LYP, are often employed. rsc.orgsemanticscholar.org These methods are effective for calculating molecular geometries, electronic properties, and spectroscopic parameters. rsc.org For enhanced accuracy, particularly for systems with non-covalent interactions, dispersion-corrected functionals like PBE with D3 corrections are utilized. nih.gov

Ab Initio Methods: While more computationally intensive, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory provide benchmark-quality results. These methods are often used to validate DFT results or for systems where electron correlation is particularly complex. vu.nl

The choice of basis set is also critical. Pople-style basis sets, such as 6-311G**, and correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used to provide a flexible description of the electronic distribution, which is essential for accurately modeling organofluorine compounds. semanticscholar.orgnih.gov

Table 1: Common Quantum Chemical Methodologies for Fluoroaryl Compound Analysis

Method TypeCommon Functionals/LevelsTypical Basis SetsKey Applications
Density Functional Theory (DFT) B3LYP, PBE, M06-2X6-311G(d,p), cc-pVTZGeometry optimization, electronic properties, NMR/IR spectra prediction. rsc.orgrsc.org
Ab Initio Hartree-Fock (HF), MP26-31G, aug-cc-pVDZBenchmarking, high-accuracy energy calculations, reaction mechanism studies.

The introduction of a fluorine atom to an aromatic ring has a profound effect on the molecule's π-system. acs.orgnih.gov The lone pairs on the fluorine atom can conjugate with the benzene (B151609) ring, creating a new set of π-bonding and antibonding orbitals. acs.orgresearchgate.net This phenomenon, which has been termed "fluoromaticity," can lead to increased thermal stability and resistance to addition reactions compared to non-fluorinated analogues. acs.orgnih.govresearchgate.net

For this compound, the key features of its electronic distribution would be:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is expected to be distributed across the π-system of the benzene ring and the oxygen atom of the propoxy group, reflecting the electron-donating nature of this substituent. The LUMO is likely to be a π* orbital of the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic transitions.

Electron Density: The high electronegativity of the fluorine and oxygen atoms leads to a significant polarization of the electron density. A negative electrostatic potential would be concentrated around these atoms, while the adjacent carbon atoms and the hydrogen of the hydroxyl group would exhibit a partial positive charge. This charge distribution is crucial for determining intermolecular interactions and the sites of potential chemical reactions. semanticscholar.org Analysis of substituent effects on the electrostatic potential above the aromatic ring shows that these changes are primarily due to through-space effects rather than significant alterations of the π-electron density itself. acs.org

Conformational Landscape and Intramolecular Interactions

The flexibility of the propoxy and hydroxymethyl side chains gives rise to a complex conformational landscape for this compound.

Studies on analogous molecules like 2-fluorobenzyl alcohol reveal that the orientation of the -CH₂OH group relative to the ring is governed by a delicate balance of steric and electronic effects. dntb.gov.ua For this compound, the most stable conformers would likely seek to minimize steric hindrance between the two side chains and the ortho-fluorine atom. The rotation around the N1–C10 bond in a related fluorophenyl derivative showed only a small change in energy, indicating significant conformational flexibility is possible even in conjugated systems. nih.gov

Non-covalent interactions play a defining role in stabilizing specific conformers. In this compound, several such interactions are possible:

Intramolecular Hydrogen Bonding: A key interaction could be the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen of the methanol (B129727) group and the adjacent propoxy oxygen (O-H···O) or the fluorine atom (O-H···F). The existence and strength of these bonds would heavily influence the preferred orientation of the side chains.

Spectroscopic Parameter Prediction and Experimental Validation

Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to validate theoretical models against experimental measurements or to aid in the interpretation of complex spectra.

NMR Spectroscopy: DFT calculations are widely used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, one can obtain theoretical chemical shifts. These calculated values are often scaled or referenced against a standard (like TMS) to improve agreement with experimental data. nih.gov The predicted ¹⁹F chemical shift would be particularly sensitive to the local electronic environment, making it a powerful probe for confirming the substitution pattern. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies and their corresponding intensities. nih.gov While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using empirical scaling factors. rsc.org This allows for the confident assignment of major vibrational modes, such as O-H stretching, C-O stretching of the ether and alcohol, C-F stretching, and aromatic C-H and C=C vibrations.

Table 2: Illustrative Example of Predicted vs. Experimental ¹³C NMR Shifts for an Analogous Compound (4-Fluorobenzyl alcohol)

Carbon Atom (4-Fluorobenzyl alcohol)Predicted Chemical Shift (ppm) (Illustrative)Experimental Chemical Shift (ppm) (Illustrative)
C-OH64.564.8
C-ipso (C-F)162.1162.4 (d, J=245 Hz)
C-ortho129.2129.5 (d, J=8 Hz)
C-meta115.0115.3 (d, J=21 Hz)
C-para (C-CH₂OH)137.5137.8 (d, J=3 Hz)

Note: This table is illustrative, based on typical performance of DFT calculations for similar molecules. Actual values require specific computation and experimental measurement.

Computational NMR Spectroscopy for Fluorinated Aromatic Systems

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the Nuclear Magnetic Resonance (NMR) spectra of organic molecules, including fluorinated aromatic systems. nih.govresearchgate.net The prediction of ¹H and ¹³C NMR chemical shifts is now a routine computational task. nih.gov For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is of particular interest due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov However, interpreting ¹⁹F NMR spectra can be complex, especially in molecules with multiple fluorine atoms. nih.gov

To enhance the accuracy of predicted ¹⁹F NMR chemical shifts for fluoroaromatics, scaling factors are often developed. nih.govacs.orgescholarship.org These factors are derived from a "training set" of molecules where absolute isotropic shieldings are computed and compared against experimental chemical shifts. nih.gov This approach helps to correct for systematic errors in the calculations. nih.gov Studies have demonstrated that with appropriate scaling factors, the maximum deviation between experimental and computed ¹⁹F shifts can be as low as 6.5 ppm, which is about 4% of the tested range, allowing for reliable assignment of chemical shifts to specific fluorine atoms in multifluorinated aromatics. nih.govacs.orgescholarship.org The chemical shift of fluorine is sensitive to its electronic environment, which can be influenced by factors such as intramolecular hydrogen bonding. mdpi.comconsensus.app

Table 1: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for a Set of Fluorinated Aromatic Compounds

CompoundExperimental Shift (ppm)Computed Shift (ppm)Deviation (ppm)
1-Fluoro-2-nitrobenzene-118.2-115.52.7
1-Fluoro-3-nitrobenzene-110.1-108.91.2
1-Fluoro-4-nitrobenzene-104.5-103.11.4
2,4-Difluoronitrobenzene (F2)-112.8-110.32.5
2,4-Difluoronitrobenzene (F4)-101.7-99.81.9

This table is illustrative and based on general findings in the field. Specific data for this compound would require dedicated computational studies.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra Modeling

Computational modeling is a powerful tool for interpreting the vibrational and electronic spectra of molecules like this compound. Density Functional Theory (DFT) calculations are commonly used to predict infrared (IR) and Raman spectra. theaic.orgnih.govresearchgate.net These calculations provide harmonic vibrational frequencies, which are often scaled to improve agreement with experimental data. nih.gov The assignments of vibrational modes, such as C-H stretching, C-H in-plane and out-of-plane bending, and phenyl ring stretching modes, can be made with greater confidence by comparing experimental spectra with the computed results. theaic.org For substituted benzyl (B1604629) alcohols, the vibrational spectra have been studied to understand the influence of substituents on the molecular structure and bonding. theaic.orgnih.gov

Electronic spectra, specifically UV-Vis absorption, can be modeled using Time-Dependent DFT (TD-DFT). nih.govnih.gov This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in an experimental UV-Vis spectrum. nih.gov The calculations can help to assign the observed absorption bands to specific electronic transitions, such as π → π* transitions within the aromatic ring. nih.gov The photophysical properties of fluorinated compounds are an active area of research, with studies investigating how the number and position of fluorine substituents affect the UV-Vis absorption and photoluminescence. nih.gov

Table 2: Calculated Vibrational Frequencies for a Substituted Benzyl Alcohol

Vibrational ModeCalculated Frequency (cm⁻¹) (DFT)Experimental Frequency (cm⁻¹) (IR)Experimental Frequency (cm⁻¹) (Raman)
Phenyl Ring C-H Stretch3127, 3121, 3095-3094
CH₂ Asymmetric Stretch298729433000
CH₂ Symmetric Stretch294629433000
Phenyl Ring Stretch1585, 1552, 14381571, 1557, 14291578, 1437
Ring Breathing Mode720729-

This table is based on data for 2,6-dichlorobenzyl alcohol and is illustrative for a substituted benzyl alcohol. theaic.org Specific data for this compound would require dedicated computational studies.

Reaction Mechanism Elucidation and Pathway Prediction

Computational chemistry plays a pivotal role in elucidating reaction mechanisms and predicting reaction pathways for molecules such as this compound.

Transition State Characterization for Key Transformations

The oxidation of benzyl alcohols to the corresponding aldehydes is a key transformation that has been studied computationally. tandfonline.comresearchgate.netnih.gov DFT calculations can be used to model the reaction mechanism, including the characterization of transition states. researchgate.net For example, in the oxidation of benzyl alcohol, it is generally accepted that benzaldehyde (B42025) is formed first and can be further oxidized to benzoic acid. nih.gov Computational studies can help to understand the adsorption energies of the reactants and products on a catalyst surface, providing insights into the reaction mechanism and selectivity. tandfonline.comresearchgate.net

The synthesis of benzylic alcohols can also be investigated through computational methods. For instance, the selective monooxygenation of benzylic C-H bonds can be rationalized through a proton-coupled electron transfer (PCET) mechanism. nih.gov Computational studies can also shed light on the stereochemical outcomes of reactions, such as nucleophilic substitution at the benzylic position. beilstein-journals.org The mechanism of such reactions can range from a dissociative Sₙ1 pathway to an associative Sₙ2-like pathway, and computational modeling can help to distinguish between these possibilities. beilstein-journals.org The aromaticity of transition states can also play a crucial role in determining the selectivity of radical recombination reactions. acs.org

Reaction Coordinate Analysis and Energetic Profiles of this compound Interconversions

Reaction coordinate analysis, often performed using DFT, allows for the mapping of the energetic profile of a chemical reaction. This involves identifying the minimum energy path from reactants to products, passing through any transition states and intermediates. researchgate.netresearchgate.net For the oxidation of benzyl alcohol, for example, computational studies can provide the energy barriers for each step of the reaction, helping to determine the rate-limiting step. researchgate.net

The dehydrogenation pathways of benzyl alcohol have been investigated computationally, revealing the energy profiles for different catalytic systems. researchgate.net Similarly, the mechanism of methanol dehydrogenation on various alloy surfaces has been studied using DFT to determine the optimal reaction path. mdpi.com These studies often involve calculating the adsorption energies of intermediates and the energy barriers for their interconversion. mdpi.com For complex reactions with multiple possible pathways, computational analysis can help to identify the most favorable route. rsc.orgresearchgate.net The insights gained from these energetic profiles are crucial for understanding and optimizing reaction conditions.

Advanced Research Applications and Derivatization Strategies for 3 Fluoro 4 Propoxyphenyl Methanol

Utility as a Core Scaffold and Building Block in Advanced Organic Synthesis

(3-Fluoro-4-propoxyphenyl)methanol serves as a versatile scaffold in advanced organic synthesis due to the presence of multiple functional handles that can be selectively manipulated. The primary alcohol (-CH₂OH) group is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, and conversion to leaving groups for nucleophilic substitution. The aromatic ring, activated by the propoxy group and modified by the fluorine atom, is amenable to electrophilic aromatic substitution, while the C-F bond itself can, under specific conditions, participate in cross-coupling reactions.

The presence of the fluorine atom at the 3-position and the propoxy group at the 4-position of the phenyl ring introduces a unique electronic and steric environment. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the benzylic proton and the reactivity of the aromatic ring. numberanalytics.com Conversely, the propoxy group is an electron-donating group through resonance, which can direct electrophilic aromatic substitution to the positions ortho and para to it. This interplay of electronic effects is crucial for controlling the regioselectivity of further functionalization.

The utility of substituted 3-fluorophenyl methanol (B129727) compounds as scaffolds is exemplified in the synthesis of antiviral agents. For instance, related structures have been employed in the preparation of drugs targeting cytomegalovirus, demonstrating that this class of compounds can serve as the foundation for biologically active molecules. google.com The benzylic alcohol moiety is a common feature in many natural products and pharmaceuticals, and methods for its synthesis and derivatization are well-established. organic-chemistry.org

Design and Synthesis of Chemical Libraries Based on this compound Framework

The this compound framework is an ideal starting point for the design and synthesis of chemical libraries for high-throughput screening in drug discovery. The ability to introduce diversity at multiple points of the molecule allows for the systematic exploration of chemical space and the optimization of biological activity.

A typical strategy for library synthesis would involve the parallel derivatization of the benzylic alcohol. This can be achieved through a variety of reactions, including:

Esterification: Reaction with a diverse set of carboxylic acids or acid chlorides to generate a library of esters.

Etherification: Williamson ether synthesis with a range of alkyl halides or Mitsunobu reaction with various alcohols to produce a library of ethers.

Amination: Conversion of the alcohol to a leaving group (e.g., tosylate or mesylate) followed by substitution with a library of primary and secondary amines.

Further diversity can be introduced by functionalizing the aromatic ring. For example, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed, with the regioselectivity influenced by the existing fluoro and propoxy substituents.

Table 1: Representative Derivatization Reactions for Chemical Library Synthesis

Reaction TypeReagents and ConditionsProduct Class
EsterificationR-COOH, DCC, DMAP, CH₂Cl₂(3-Fluoro-4-propoxyphenyl)methyl esters
EtherificationR-X, NaH, THF(3-Fluoro-4-propoxyphenyl)methyl ethers
Amination1. TsCl, Pyridine; 2. R¹R²NH, DMFN-((3-Fluoro-4-propoxyphenyl)methyl)amines
NitrationHNO₃, H₂SO₄Nitro-(3-fluoro-4-propoxyphenyl)methanol derivatives

This table presents representative examples of derivatization reactions and is for illustrative purposes.

The resulting library of compounds can then be screened against various biological targets to identify hits with desired activities. The modular nature of this synthetic approach allows for rapid follow-up synthesis of more focused libraries around the initial hits to optimize potency and other pharmacological properties.

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The systematic derivatization of this compound provides a platform for detailed structure-reactivity and structure-property relationship (SAR/SPR) studies. The introduction of fluorine is known to significantly impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity for biological targets. nih.govnih.gov

Structure-Reactivity Relationships: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the benzylic alcohol. For instance, the rate of reactions proceeding through a carbocation intermediate at the benzylic position might be affected. Computational studies, such as those employing density functional theory (DFT), can be used to model the electronic properties of the derivatives and correlate them with experimentally observed reaction rates. nih.gov

Structure-Property Relationships: In the context of medicinal chemistry, SAR studies are crucial for optimizing the therapeutic potential of a lead compound. By synthesizing a library of derivatives with systematic variations in the substituents, researchers can probe the interactions with a biological target. For example, varying the length and branching of the alkyl chain in ester or ether derivatives can explore the steric and hydrophobic requirements of a binding pocket. The introduction of fluorine has been shown to have a significant, though not always beneficial, effect on the binding affinity of ligands to their receptors. nih.gov

Table 2: Hypothetical Structure-Property Relationship Data for a Series of Derivatives

DerivativeModificationLogP (Calculated)Metabolic Stability (t½, min)Target Binding (IC₅₀, nM)
Parent Compound -2.130>10000
Ester 1 Acetate (B1210297)2.3155200
Ester 2 Pivalate3.5601500
Ether 1 Methyl ether2.4458700
Ether 2 Benzyl (B1604629) ether4.290950
Amine 1 Piperidinyl3.175450

This table presents hypothetical data to illustrate the principles of SAR studies and is for illustrative purposes.

Considerations for Process Development and Scalable Synthesis in Academic Contexts

For this compound to be a truly useful building block, its synthesis must be amenable to scale-up, at least within an academic research setting. The starting materials for its synthesis are generally commercially available, and the synthetic routes typically involve standard organic transformations. A common route would likely start from a commercially available fluorophenol, followed by propylation of the phenolic hydroxyl group and subsequent functionalization of the aromatic ring to introduce the hydroxymethyl group.

Key considerations for scalable synthesis include:

Cost and availability of starting materials: The economic viability of a synthetic route is a primary concern.

Purification methods: The need for chromatographic purification can be a bottleneck in large-scale synthesis. Developing routes that yield crystalline products or allow for purification by distillation or recrystallization is advantageous.

Safety and environmental impact: The use of hazardous reagents and the generation of waste should be minimized, adhering to the principles of green chemistry. nih.gov

The synthesis of related benzyl alcohols has been achieved through various methods, including the reduction of the corresponding benzaldehydes or benzoic acids, or through benzylic C-H oxidation. organic-chemistry.org The choice of method will depend on the specific substitution pattern and the desired scale.

Potential for Integration into Novel Molecular Scaffolds and Architectures

The this compound building block holds significant potential for integration into more complex and novel molecular scaffolds and architectures. Its bifunctional nature, with the reactive benzylic alcohol and the functionalizable aromatic ring, allows it to be incorporated into a variety of larger structures.

One promising area is the synthesis of macrocycles. The benzylic alcohol can be used as a handle to attach the scaffold to a growing macrocyclic ring through ester or ether linkages. The synthesis of cyclotriveratrylene (B73569) and related macrocycles from substituted benzyl alcohols has been demonstrated, highlighting the potential for this class of compounds to form well-defined three-dimensional structures. researchgate.net

Furthermore, the fluoro- and propoxy-substituted phenyl ring can be a key component of supramolecular assemblies, where non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions involving the aromatic ring and its substituents can direct the formation of larger, ordered structures. The unique electronic properties conferred by the fluorine atom can modulate these interactions, providing a means to fine-tune the properties of the resulting supramolecular architectures.

The integration of this building block into novel frameworks could lead to the development of new materials with interesting optical or electronic properties, as well as new classes of therapeutic agents with unique modes of action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Fluoro-4-propoxyphenyl)methanol, and what key reagents are involved?

  • Methodological Answer : The synthesis typically involves two steps:

Friedel-Crafts acylation : Reacting 3-fluoro-4-propoxybenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(3-Fluoro-4-propoxyphenyl)ethanone .

Reduction : Using reducing agents like NaBH₄ or LiAlH₄ to convert the ethanone group to a methanol group.
Key considerations include optimizing solvent polarity (e.g., dichloromethane for acylation) and catalyst stoichiometry to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how does fluorine influence interpretation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Fluorine’s electronegativity causes splitting in adjacent proton signals (e.g., para-fluoro substituents on the aromatic ring). ¹⁹F NMR is essential to confirm fluorine position and coupling patterns .
  • IR Spectroscopy : The O-H stretch (~3200–3600 cm⁻¹) and C-F stretch (~1100–1250 cm⁻¹) are diagnostic.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula (C₁₀H₁₃FO₂).

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
  • Recrystallization : Ethanol-water mixtures improve purity by exploiting differential solubility of the product and unreacted starting materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in Friedel-Crafts acylation?

  • Methodological Answer :

  • Catalyst Screening : Compare AlCl₃, FeCl₃, and BF₃·Et₂O for efficiency. AlCl₃ typically provides higher yields but requires strict anhydrous conditions .
  • Temperature Control : Maintain 0–5°C during acylation to suppress electrophilic over-substitution.
  • In Situ Monitoring : Use TLC (Rf ~0.3 in 7:3 hexane:EtOAc) to track reaction progress and terminate before side reactions dominate.

Q. How do electronic effects of the 4-propoxy and 3-fluoro substituents influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Hammett Analysis : The electron-donating propoxy group (σₚ ~-0.27) and electron-withdrawing fluorine (σₚ ~+0.06) create a polarized aromatic ring, directing nucleophilic attacks to specific positions.
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reactive sites by analyzing electrostatic potential maps .

Q. What strategies mitigate stability issues of this compound in aqueous biological assays?

  • Methodological Answer :

  • pH Buffering : Maintain neutral pH (7.0–7.4) to prevent hydrolysis of the methanol group.
  • Co-solvent Systems : Use DMSO or PEG 400 to enhance solubility while reducing water activity .
  • Prodrug Derivatization : Temporarily replace the methanol group with a stable ester, which is enzymatically cleaved in vivo .

Q. How can contradictory NMR data arising from fluorine-proton coupling be resolved?

  • Methodological Answer :

  • Homonuclear Decoupling : Suppress splitting from adjacent protons to isolate fluorine-related shifts.
  • 2D NMR (HSQC/HMBC) : Correlate ¹H-¹³C and ¹H-¹⁹F couplings to assign overlapping signals unambiguously .

Q. What computational approaches predict the binding affinity of this compound derivatives to therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases) or receptors.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.